molecular formula C21H23N3O4S B2502212 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919756-90-4

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No.: B2502212
CAS No.: 919756-90-4
M. Wt: 413.49
InChI Key: IUAYYTWDLJUNIX-UHFFFAOYSA-N
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Description

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an acetylcholinesterase inhibitor. This compound is characterized by its isoindoline-1,3-dione core, which is linked to a benzylpiperazine moiety through a sulfonyl ethyl chain. The structural features of this compound make it a promising candidate for various biochemical and pharmacological studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps:

    Formation of Isoindoline-1,3-dione Core: The isoindoline-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with primary amines under acidic conditions.

    Attachment of Sulfonyl Ethyl Chain: The sulfonyl ethyl chain is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Benzylpiperazine: The final step involves the nucleophilic substitution reaction where the benzylpiperazine is coupled to the sulfonyl ethyl intermediate. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Sulfide, thiol derivatives.

    Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

    Galantamine: An alkaloid that also inhibits acetylcholinesterase.

Uniqueness

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is unique due to its specific structural features, such as the isoindoline-1,3-dione core and the benzylpiperazine moiety. These features contribute to its distinct binding affinity and inhibitory potency compared to other acetylcholinesterase inhibitors .

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-20-18-8-4-5-9-19(18)21(26)24(20)14-15-29(27,28)23-12-10-22(11-13-23)16-17-6-2-1-3-7-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAYYTWDLJUNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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